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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of hevein and hevein-like domains,

crucial components in plant defense and potential sources of novel therapeutic agents. By

presenting quantitative data, detailed experimental methodologies, and visual representations

of structural relationships, this document aims to facilitate a deeper understanding of these

fascinating protein domains and aid in their application in research and drug development.

Introduction to Hevein and Hevein-Like Domains
Hevein is a small, cysteine-rich protein originally isolated from the latex of the rubber tree

(Hevea brasiliensis).[1][2] It is the prototypical member of a large family of proteins and

domains that share a conserved structural motif known as the hevein-like domain. These

domains are characterized by their ability to bind chitin, a polymer of N-acetylglucosamine

found in the cell walls of fungi and the exoskeletons of insects.[3][4][5] This chitin-binding

activity is central to their role in plant defense against pathogens.

Hevein-like domains are found in a wide variety of plant proteins, often as part of larger

proteins with modular architectures.[4] These can include class I chitinases, where the hevein-

like domain is thought to enhance the enzyme's antifungal activity by increasing its affinity for

fungal cell walls.[6][7] The structural diversity within the hevein-like domain family, arising from

variations in amino acid sequence and the number of disulfide bridges, leads to a range of

binding affinities and specificities, as well as diverse biological activities.
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Structural Features: A Comparative Overview
The core structure of hevein and hevein-like domains is a compact fold stabilized by a

conserved network of disulfide bonds. This scaffold typically consists of a short alpha-helix and

a three-stranded anti-parallel beta-sheet.[8] Key structural differences and similarities are

summarized below.

Amino Acid Sequence and Conserved Motifs
The chitin-binding ability of hevein and hevein-like domains is conferred by a conserved set of

amino acid residues located in a surface-exposed cleft. This binding site typically includes

several aromatic residues (Tryptophan, Tyrosine, or Phenylalanine) and a key serine residue.

[3][9] The aromatic residues are crucial for stacking interactions with the sugar rings of chitin,

while the serine residue often forms hydrogen bonds.

Cysteine Content and Disulfide Bridges
A defining feature of hevein-like domains is their high cysteine content, which results in

multiple disulfide bridges that confer significant stability to the domain. Hevein itself contains

eight cysteine residues forming four disulfide bonds.[1] However, the broader family of hevein-

like domains exhibits variability in cysteine number, leading to classifications such as 6-Cys, 8-

Cys, and 10-Cys hevein-like peptides.[4] This variation in disulfide bond number can influence

the overall fold and stability of the domain.

Three-Dimensional Structure
The three-dimensional structure of hevein was first determined by X-ray crystallography and

NMR spectroscopy.[10][11] These studies revealed a compact, globular fold. The overall

topology is highly conserved across the family, with the main variations occurring in the loop

regions connecting the secondary structure elements.

Quantitative Structural Comparison
To provide a quantitative measure of the structural similarities and differences, we have

compiled data on sequence identity and Root Mean Square Deviation (RMSD) values between

hevein and a selection of hevein-like domains.
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Sequence Identity
The following table summarizes the percentage of amino acid sequence identity between

hevein and several representative hevein-like domains.

Protein/Domain Source Organism
Sequence Identity to

Hevein (%)
Reference

Hevein (Hev b 6.02) Hevea brasiliensis 100 -

Banana Chitinase (N-

terminus)
Musa acuminata 80 [12]

SN-HLPf1.1 Sambucus nigra 61.4 [8]

Pn-AMP1 Pharbitis nil 65.8 (to SN-HLPf1.1) [8]

Class I Chitinase

HLDs
Various >68 [6]

Wheat Germ

Agglutinin (Domain 3)
Triticum aestivum 66 [6]

Root Mean Square Deviation (RMSD)
RMSD is a measure of the average distance between the atoms (usually the Cα atoms) of

superimposed proteins and provides a quantitative assessment of structural similarity. Lower

RMSD values indicate higher structural similarity. A comprehensive dataset of RMSD values for

a wide range of hevein-like domains is not readily available in the literature. However, the

following table provides an example of RMSD values from a study on hevein-like peptides from

Moringa oleifera. Researchers can calculate RMSD values for other pairs of structures using

publicly available tools and the PDB IDs provided in this guide.

Protein 1 (PDB ID) Protein 2 (PDB ID) RMSD (Å) Reference

Mo-HLP1 (6S3F) Mo-HLP2 (5DOM) 1.86 [13]

Mo-HLP1 (6S3F) Mo-HLP3 (6VJ0) 1.82 [13]

Mo-HLP2 (5DOM) Mo-HLP3 (6VJ0) 0.13 [13]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b150373?utm_src=pdf-body
https://www.benchchem.com/product/b150373?utm_src=pdf-body
https://users.cs.duke.edu/~brd/Teaching/Bio/asmb/Papers/Intro-reviews/flemming.pdf
http://protein.bio.msu.ru/biokhimiya/contents/v82/pdf/BCM1659.pdf
http://protein.bio.msu.ru/biokhimiya/contents/v82/pdf/BCM1659.pdf
https://pubs.acs.org/doi/10.1021/acs.analchem.0c03830
https://pubs.acs.org/doi/10.1021/acs.analchem.0c03830
https://www.benchchem.com/product/b150373?utm_src=pdf-body
https://www.benchchem.com/product/b150373?utm_src=pdf-body
https://www.researchgate.net/figure/Phylogenetic-tree-of-hevein-like-peptides-chitinases-and-lectins-Morintides-and_fig8_315781133
https://www.researchgate.net/figure/Phylogenetic-tree-of-hevein-like-peptides-chitinases-and-lectins-Morintides-and_fig8_315781133
https://www.researchgate.net/figure/Phylogenetic-tree-of-hevein-like-peptides-chitinases-and-lectins-Morintides-and_fig8_315781133
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The PDB IDs for Hevein are 1HEV (NMR) and 1Q9B (X-ray). PDB IDs for some hevein-

like domains include Ac-AMP2 (1MMC), WAMP-1a (2LB7), and chenotide cQ2 (5ZV6).[3][10]

[14]

Experimental Protocols for Structural Determination
The three-dimensional structures of hevein and hevein-like domains are primarily determined

using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Below are

detailed overviews of these methodologies.

X-ray Crystallography
This technique involves determining the atomic and molecular structure of a protein from the

diffraction pattern of X-rays scattered by a protein crystal.

Methodology:

Protein Expression and Purification: The target protein is overexpressed, typically in a

recombinant system like E. coli, and purified to a high degree of homogeneity (>95%) using

chromatographic techniques.

Crystallization: The purified protein is subjected to a wide range of conditions (e.g., pH,

temperature, precipitant concentration) to induce the formation of well-ordered crystals.

Vapor diffusion (hanging or sitting drop) is a common method.[15][16]

X-ray Diffraction Data Collection: A single crystal is mounted and exposed to a focused beam

of X-rays, often at a synchrotron source. The diffracted X-rays are recorded on a detector.

Data Processing and Structure Solution: The diffraction pattern is analyzed to determine the

unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are

determined using methods like molecular replacement (if a homologous structure is

available) or experimental phasing.

Model Building and Refinement: An initial model of the protein is built into the calculated

electron density map. This model is then refined to improve its fit to the experimental data

and to ensure it conforms to known stereochemical principles.[5][9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the structure of proteins in solution, providing insights

into their dynamic properties.

Methodology:

Isotope Labeling and Sample Preparation: The protein is typically expressed in media

enriched with stable isotopes such as ¹⁵N and ¹³C.[4] The purified, isotopically labeled

protein is then dissolved in a suitable buffer at a high concentration (typically 0.1-1 mM).[1]

NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., COSY, TOCSY,

NOESY, HSQC) are performed on a high-field NMR spectrometer. These experiments

provide information about through-bond and through-space correlations between atomic

nuclei.[6]

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in

the protein's amino acid sequence. This is a critical and often time-consuming step.

Structural Restraint Generation: The Nuclear Overhauser Effect (NOE) provides distance

restraints between protons that are close in space (< 6 Å). Other restraints, such as dihedral

angles, can be derived from coupling constants.[6]

Structure Calculation and Refinement: A family of structures that are consistent with the

experimental restraints is calculated using computational algorithms. This ensemble of

structures represents the dynamic nature of the protein in solution.[17]

Visualizing Structural Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using

Graphviz.
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Hevein & Hevein-Like Domains

Classification by Cysteine Number Domain Architecture
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Caption: Structural classification of hevein and hevein-like domains.
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Caption: Workflow for structure determination and comparison.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b150373?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The hevein and hevein-like domains represent a structurally conserved yet functionally diverse

family of chitin-binding modules. Their compact, stable fold makes them attractive scaffolds for

the development of new antifungal agents and other therapeutics. A thorough understanding of

their structural features, facilitated by the quantitative data and methodologies presented in this

guide, is essential for unlocking their full potential in various scientific and biomedical

applications. Further research, particularly in systematically determining the three-dimensional

structures of a wider array of hevein-like domains, will undoubtedly provide deeper insights into

their mechanism of action and pave the way for novel discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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